1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide

Catalog No.
S1898942
CAS No.
4090-60-2
M.F
C5H10O3P+
M. Wt
149.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide

CAS Number

4090-60-2

Product Name

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide

IUPAC Name

5,5-dimethyl-1,3,2-dioxaphosphinan-2-ium 2-oxide

Molecular Formula

C5H10O3P+

Molecular Weight

149.1 g/mol

InChI

InChI=1S/C5H10O3P/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3/q+1

InChI Key

YTWYMHQAVLOJKT-UHFFFAOYSA-N

SMILES

CC1(CO[P+](=O)OC1)C

Canonical SMILES

CC1(CO[P+](=O)OC1)C

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide is a phosphorus-containing heterocyclic compound notable for its unique structural features. It consists of a dioxaphosphorinane ring with two methyl groups at the 5-position and an oxide functional group. The molecular formula is C5H10O3PC_5H_{10}O_3P and it has a molecular weight of approximately 155.1 g/mol . This compound is primarily studied for its applications in flame retardancy and as a potential intermediate in organic synthesis.

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide exhibits various chemical reactivity patterns typical of phosphorus compounds. It can participate in:

  • Nucleophilic substitutions: The phosphorus atom can act as a nucleophile, allowing for the substitution of the oxide group with various nucleophiles.
  • Hydrolysis reactions: Under aqueous conditions, the compound can hydrolyze to form phosphonic acids.
  • Condensation reactions: It can react with alcohols or amines to form esters or amides respectively.

These reactions make it versatile for further chemical transformations in synthetic organic chemistry.

Research into the biological activity of 1,3,2-dioxaphosphorinane, 5,5-dimethyl-, 2-oxide is limited but suggests potential applications in medicinal chemistry. Phosphorus-containing compounds often exhibit antimicrobial properties and may influence cellular signaling pathways. Specific studies would be required to elucidate its pharmacological effects and mechanisms of action.

The synthesis of 1,3,2-dioxaphosphorinane, 5,5-dimethyl-, 2-oxide can be achieved through several methods:

  • Cyclization reactions: Starting from appropriate phosphorus precursors and alcohols or phenols under acidic or basic conditions can yield this compound.
  • Phosphorylation reactions: Using phosphorus oxychloride or phosphorus pentoxide with suitable substrates can lead to the formation of the dioxaphosphorinane structure.
  • Modification of existing dioxaphosphorinanes: Existing compounds can be modified through substitution reactions to introduce the dimethyl and oxide functionalities.

These methods allow for the production of the compound with varying degrees of yield and purity.

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide is primarily used in:

  • Flame retardants: Its phosphorus content enhances flame resistance in materials such as plastics and textiles .
  • Chemical intermediates: It serves as a building block in organic synthesis for producing more complex molecules.
  • Agricultural chemicals: Potential use as a pesticide or herbicide due to its biological activity.

Interaction studies involving 1,3,2-dioxaphosphorinane, 5,5-dimethyl-, 2-oxide focus on its behavior in various chemical environments:

  • Solubility studies: Understanding how this compound dissolves in different solvents is crucial for its application in formulations .
  • Reactivity with biological molecules: Investigating how it interacts with proteins or nucleic acids could reveal potential therapeutic uses.

These studies are essential for optimizing its applications across different fields.

Several compounds share structural similarities with 1,3,2-dioxaphosphorinane, 5,5-dimethyl-, 2-oxide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
1,3,2-DioxaphosphorinaneDioxaphosphorinane ringFlame retardant properties
1,3-DioxolanOxygen-containing heterocycleLess reactive than dioxaphosphorinanes
Phosphonic Acid DerivativesPhosphate groupStronger acidity and reactivity
Phosphate EstersEster functional groupsUsed extensively in agriculture

The uniqueness of 1,3,2-dioxaphosphorinane lies in its balance between stability and reactivity due to its heterocyclic structure combined with phosphorus functionality. This makes it particularly suitable for applications requiring flame retardancy while maintaining chemical versatility.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

4090-60-2

Wikipedia

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide

General Manufacturing Information

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide: ACTIVE

Dates

Modify: 2023-08-16

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